

# Technical Support Center: Gigasept®

## Disinfection Efficacy Under Organic Load

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### Compound of Interest

Compound Name: Gigasept

Cat. No.: B1199949

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This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of organic load on the disinfection efficacy of **Gigasept®** products.

## Frequently Asked Questions (FAQs)

Q1: What is considered "organic load" in the context of disinfection?

A1: Organic load refers to the presence of biological material such as blood, serum, proteins, and other bodily fluids. In a laboratory setting, this is often simulated using substances like bovine serum albumin (BSA) or sheep erythrocytes. The presence of organic matter can challenge the efficacy of a disinfectant.

Q2: How does organic load affect the efficacy of **Gigasept®** disinfectants?

A2: Organic load can interfere with the antimicrobial action of disinfectants in several ways:

- **Chemical Reaction:** The active ingredients in the disinfectant can react with the organic matter, reducing the concentration of the disinfectant available to act on microorganisms.
- **Physical Barrier:** The organic material can create a physical barrier, shielding microorganisms from direct contact with the disinfectant.
- **Neutralization:** The organic matter can neutralize the active ingredients of the disinfectant.

This is why it is crucial to use the recommended concentrations and contact times for conditions with a high organic load.[\[1\]](#)[\[2\]](#)

Q3: The product datasheet for my **Gigasept®** product mentions efficacy under "high organic load" or "dirty conditions." What does this mean?

A3: This indicates that the product has been tested and proven effective in the presence of a standardized organic challenge, as defined by regulatory standards like EN 13727. "Dirty conditions" in these standards typically simulate the presence of blood and albumin. The recommended concentrations and contact times for these conditions are specifically determined to overcome the interfering effects of the organic load and achieve the required level of disinfection.

Q4: Can I use the same concentration of **Gigasept®** for both clean and dirty instruments?

A4: It is not recommended. For instruments with visible organic soil, you should use the concentration and contact time specified by the manufacturer for "high organic load" or "dirty conditions." Using a lower concentration may not result in effective disinfection. For pre-cleaned instruments, the concentrations for "clean conditions" can be used.

Q5: My experiment to validate the efficacy of **Gigasept®** in the presence of an organic load failed to show the expected log reduction. What are the possible reasons?

A5: There could be several reasons for a failed validation experiment:

- **Incorrect Concentration:** The concentration of the **Gigasept®** solution may have been too low for the level of organic challenge.
- **Inadequate Contact Time:** The contact time may have been too short for the disinfectant to effectively penetrate the organic load and kill the microorganisms.
- **Improper Preparation of Organic Load:** The concentration or type of organic load used may not have been consistent with standard protocols.
- **Neutralization Failure:** The neutralizer used to stop the disinfectant action at the end of the contact time may not have been effective, leading to an overestimation of the disinfectant's activity.

- **High Initial Microbial Load:** The initial number of microorganisms may have been too high for the given disinfectant concentration and contact time.

Refer to the troubleshooting guide below for a more detailed approach to investigating the issue.

## Troubleshooting Guide

Problem	Possible Cause	Recommended Action
Reduced or no antimicrobial activity in the presence of organic load.	The concentration of Gigasept® is too low.	Verify the product's instructions for use for the correct concentration under "high organic load" or "dirty conditions." Prepare a fresh solution and repeat the experiment.
Contact time is insufficient.	Ensure the contact time is as per the manufacturer's recommendation for the specific microorganism and organic load. Use a calibrated timer.	
The organic load is excessively high or of a different nature than standard test soils.	Quantify the organic load if possible. For validation studies, adhere to standardized organic loads as described in protocols like EN 13727.	
Inconsistent or non-reproducible results.	Inhomogeneous mixing of the disinfectant, microbial suspension, and organic load.	Ensure thorough vortexing or mixing at each step of the experimental protocol.
Variability in the preparation of the microbial culture or organic load.	Standardize the preparation of microbial cultures to a specific growth phase and density (CFU/mL). Prepare the organic load freshly for each experiment.	
Incomplete neutralization of the disinfectant.	Validate the effectiveness of the neutralizer used. The neutralizer should inactivate the disinfectant without harming the microorganisms.	

Discoloration or precipitation in the Gigasept® working solution.

Mixing with other chemicals, especially aldehydes.

Do not mix Gigasept® solutions with other disinfectants or detergents. Ensure that all containers and instruments are thoroughly rinsed with water before use with Gigasept®.<sup>[3]</sup>

## Quantitative Data Summary

The following tables provide a summary of the expected performance of **Gigasept®** products under clean and dirty conditions based on manufacturer's information and standard testing requirements. Note that specific log reduction values may vary depending on the microorganism, contact time, and the specific **Gigasept®** product used. Manufacturers typically ensure that the recommended use-dilutions achieve the required log reduction under the specified conditions.

Table 1: Bactericidal Efficacy of **Gigasept®** instru AF under Clean vs. Dirty Conditions (Based on EN 13727)

Condition	Organic Load Simulation	Required Log Reduction (Bactericidal)	Typical Use Concentration	Typical Contact Time
Clean	0.3 g/L Bovine Albumin	≥ 5 log10	Lower concentration	Shorter contact time
Dirty	3.0 g/L Bovine Albumin + 3.0 ml/L Sheep Erythrocytes	≥ 5 log10	Higher concentration	Longer contact time

Table 2: Virucidal Efficacy of **Gigasept®** pearls against Adenovirus under Dirty Conditions (Based on EN 14476)

Condition	Organic Load Simulation	Required Log Reduction (Virucidal)	Use Concentration	Contact Time
Dirty	5% Fetal Calf Serum	$\geq 4 \log_{10}$	2%	60 min

## Experimental Protocols

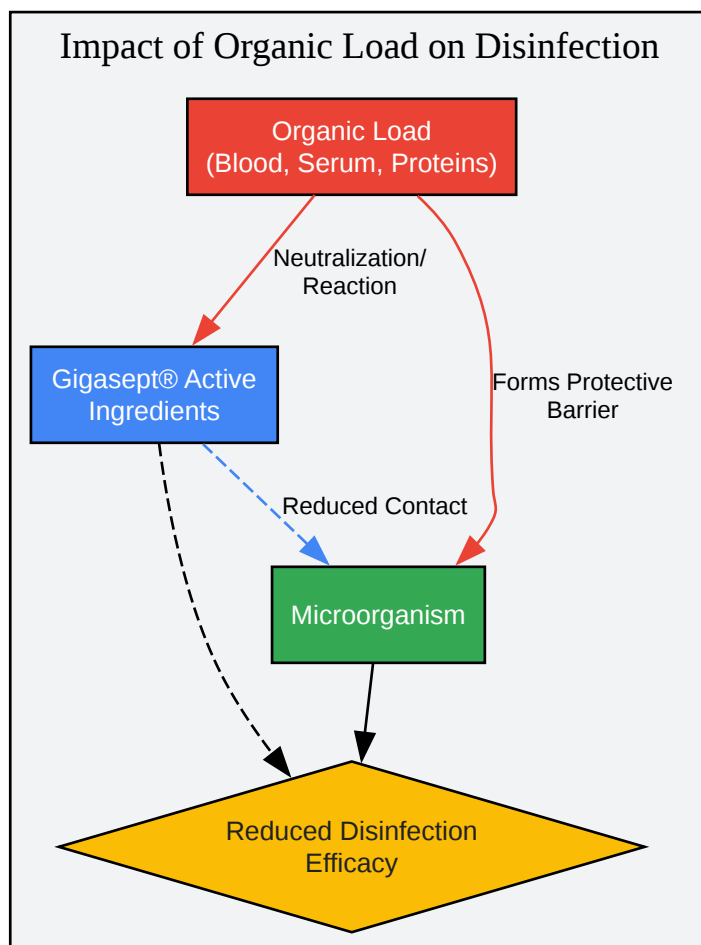
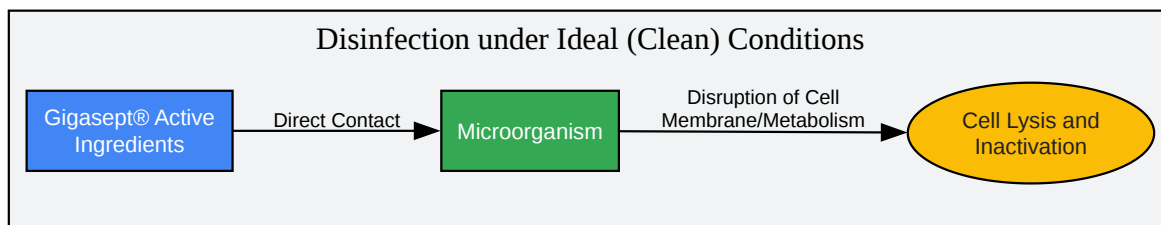
Key Experiment: Evaluation of Bactericidal Efficacy under Dirty Conditions (based on EN 13727)

This protocol outlines the general steps for testing the bactericidal efficacy of a disinfectant like **Gigasept®** in the presence of a simulated organic load ("dirty conditions").

- Preparation of Materials:
  - Prepare the **Gigasept®** working solution at the concentration recommended by the manufacturer for dirty conditions.
  - Prepare a standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*) of a known concentration (CFU/mL).
  - Prepare the "dirty conditions" organic load solution containing 3.0 g/L bovine albumin and 3.0 ml/L washed sheep erythrocytes in sterile hard water.
  - Prepare a validated neutralizing solution capable of inactivating the active ingredients of **Gigasept®**.
- Test Procedure:
  - In a sterile tube, mix 1 part of the bacterial suspension with 1 part of the organic load solution.
  - Add 8 parts of the prepared **Gigasept®** working solution to the mixture.
  - Start a timer for the manufacturer-recommended contact time.

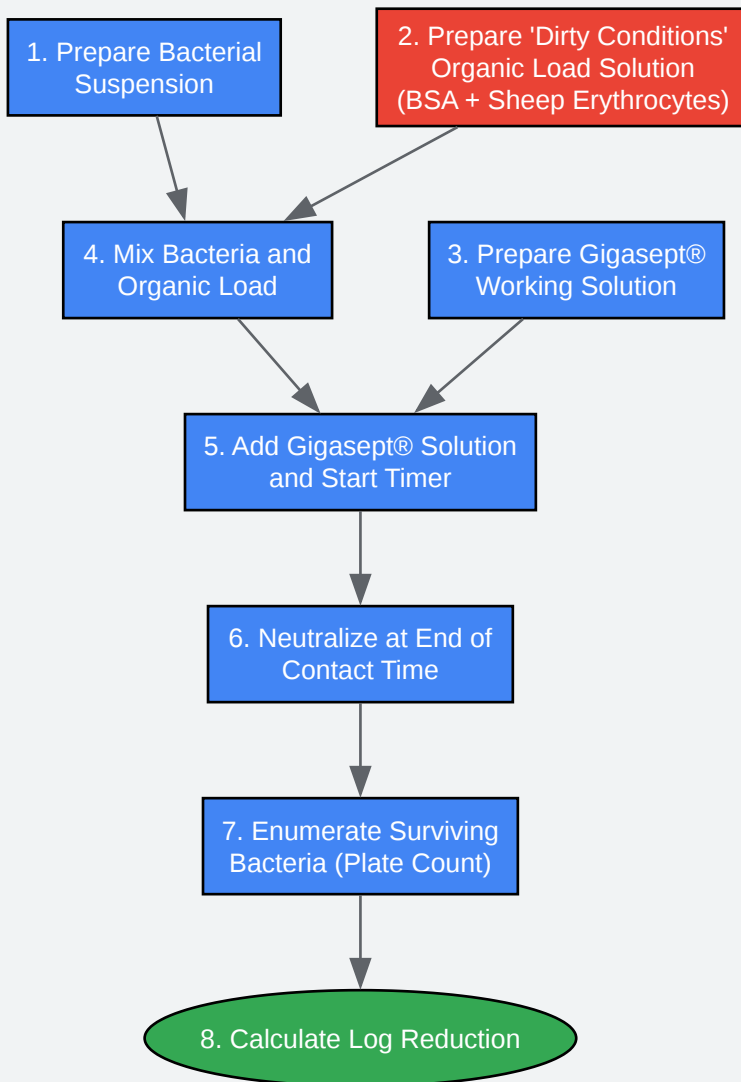
- At the end of the contact time, transfer a defined volume of the mixture to a tube containing the neutralizing solution.
- Enumerate the surviving bacteria using a standard plate count method.
- Controls:
  - Validation of Neutralizer: Confirm that the neutralizer effectively inactivates the disinfectant and is not toxic to the bacteria.
  - Experimental Control: Perform the test procedure with sterile hard water instead of the disinfectant to determine the initial bacterial count.
- Calculation of Log Reduction:
  - Calculate the log reduction by comparing the number of surviving bacteria in the test with the initial number of bacteria in the experimental control. A log reduction of  $\geq 5$  is typically required for a bactericidal claim under EN 13727.

## Visualizations





## Experimental Workflow: EN 13727 (Dirty Conditions)



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